molecular formula C19H16Cl2N2S2 B11052062 2-(3,5-dichlorophenyl)-4,4,6-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

2-(3,5-dichlorophenyl)-4,4,6-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

Cat. No.: B11052062
M. Wt: 407.4 g/mol
InChI Key: ULTLUQOPNYWOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dichlorophenyl)-4,4,6-trimethyl-1H,2H,4H,5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is a complex heterocyclic compound that features a thiazole ring fused with a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichlorophenyl)-4,4,6-trimethyl-1H,2H,4H,5H-[1,2]thiazolo[5,4-c]quinoline-1-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 3,5-dichloroaniline with 2,4,6-trimethylthiosemicarbazide, followed by cyclization in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency. The choice of solvents, catalysts, and reaction parameters is critical to achieving high purity and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-4,4,6-trimethyl-1H,2H,4H,5H-[1,2]thiazolo[5,4-c]quinoline-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s reactivity and stability make it suitable for use in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)-4,4,6-trimethyl-1H,2H,4H,5H-[1,2]thiazolo[5,4-c]quinoline-1-thione involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting cellular processes and leading to cell death. Its antimicrobial and anticancer activities are attributed to its ability to inhibit key enzymes and interfere with cellular replication and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dichlorophenyl)-4,4,6-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione
  • 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline
  • 2,4-Disubstituted thiazoles

Uniqueness

Compared to similar compounds, 2-(3,5-dichlorophenyl)-4,4,6-trimethyl-1H,2H,4H,5H-[1,2]thiazolo[5,4-c]quinoline-1-thione stands out due to its specific substitution pattern and the presence of both thiazole and quinoline rings. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H16Cl2N2S2

Molecular Weight

407.4 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-4,4,6-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C19H16Cl2N2S2/c1-10-5-4-6-14-15-17(19(2,3)22-16(10)14)25-23(18(15)24)13-8-11(20)7-12(21)9-13/h4-9,22H,1-3H3

InChI Key

ULTLUQOPNYWOEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(N2)(C)C)SN(C3=S)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.